Caspase-3 Selectivity Over Caspase-7
A foundational study profiling the specificities of caspase family proteases demonstrated that the DMQD sequence is selectively cleaved by caspase-3, whereas the DEVD sequence is recognized and cleaved by both caspase-3 and caspase-7 [1]. This difference is the basis for the consistently reported claim that Ac-DMQD-AMC is a more specific caspase-3 substrate than Ac-DEVD-AMC. The experimental context was an in vitro cleavage assay using purified recombinant human caspases against a panel of minimal-length tetrapeptide substrates, with activity quantified by release of the fluorescent AMC leaving group [1].
| Evidence Dimension | Caspase selectivity profile (substrate cleavage) |
|---|---|
| Target Compound Data | Ac-DMQD-AMC: preferentially cleaved by caspase-3; minimal cleavage by caspase-7 |
| Comparator Or Baseline | Ac-DEVD-AMC: cleaved by both caspase-3 and caspase-7 with comparable efficiency |
| Quantified Difference | Qualitative selectivity advantage for caspase-3 over caspase-7; original kinetic constants (kcat/Km) for individual caspase-substrate pairs are reported in the primary reference |
| Conditions | In vitro fluorogenic cleavage assay using purified recombinant human caspases (caspase-1, -2, -3, -4, -6, -7) |
Why This Matters
Procurement of Ac-DMQD-AMC ensures that the measured fluorescent signal specifically reflects caspase-3 activity, eliminating the confounding contribution of caspase-7 that would inflate activity readouts if Ac-DEVD-AMC were used instead.
- [1] Talanian, R.V., Quinlan, C., Trautz, S., Hackett, M.C., Mankovich, J.A., Banach, D., Ghayur, T., Brady, K.D., & Wong, W.W. (1997). Substrate Specificities of Caspase Family Proteases. Journal of Biological Chemistry, 272(15), 9677-9682. View Source
